molecular formula C13H15ClN2O4 B1460406 2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid CAS No. 1426298-15-8

2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid

Cat. No.: B1460406
CAS No.: 1426298-15-8
M. Wt: 298.72 g/mol
InChI Key: YXAQPYJAJQUNSA-POHAHGRESA-N
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Description

2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a chlorophenyl group, and a fumaric acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid typically involves multiple steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 2-chlorophenylpropan-2-amine with an appropriate reagent to introduce the amino group.

    Coupling with Fumaric Acid: The amino intermediate is then reacted with fumaric acid under controlled conditions to form the final compound. This step often requires the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and efficient production.

    Purification Steps: Including crystallization, filtration, and chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)acetic acid
  • 2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)benzoic acid

Uniqueness

2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(Z)-2-[[1-amino-2-(2-chlorophenyl)propan-2-yl]amino]but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c1-13(7-15,8-4-2-3-5-9(8)14)16-10(12(19)20)6-11(17)18/h2-6,16H,7,15H2,1H3,(H,17,18)(H,19,20)/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAQPYJAJQUNSA-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1Cl)NC(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN)(C1=CC=CC=C1Cl)N/C(=C\C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid
Reactant of Route 2
2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid
Reactant of Route 3
2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid
Reactant of Route 4
2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid
Reactant of Route 5
2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid
Reactant of Route 6
2-((1-Amino-2-(2-chlorophenyl)propan-2-yl)amino)fumaric acid

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